molecular formula C11H12O B1352655 2-Acetylindane CAS No. 33982-85-3

2-Acetylindane

Cat. No. B1352655
CAS RN: 33982-85-3
M. Wt: 160.21 g/mol
InChI Key: TYYCRMLBQARGGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetylindane involves the condensation of 2-substituted acetyl 1, 3 - dione with primary aryl amine (aniline) in absolute alcohol . Another method involves the reaction between methyl 3-oxobutanoate and 1,2-bis(bromomethyl)benzene .


Physical And Chemical Properties Analysis

2-Acetylindane has a molecular weight of 160.21 g/mol. More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Oxidative Arylation of N-Acetylindoles
The oxidative coupling of N-acetylindoles with arenes demonstrates the regioselectivity controlled by the choice of oxidant. Cu(OAc)2 and AgOAc selectively produce arylated products at different positions of the indole, highlighting the synthetic versatility of acetylindane derivatives in organic chemistry (Potavathri et al., 2008).

Excited State Intramolecular Proton Transfer
2-Acetylindan-1,3-dione has been studied for its absorption and luminescence properties, indicating intramolecular proton transfer in the excited singlet state. This property is crucial for understanding the photophysical behavior of organic molecules, which has implications for designing advanced materials and photoprotective agents (Enchev et al., 1999).

Chemical Reactions and Structure Analysis
Research on the condensation reaction between 2-acetylindan-1,3-dione and aniline provided insights into the structure and energetics of the reaction products. These studies are fundamental in the field of synthetic organic chemistry, offering a basis for developing new compounds with potential applications (Enchev et al., 2003).

Photostability and UV-Protection Properties
2-Acetylindan-1,3-dione and its metal complexes exhibit high photostability and broad-spectrum UV-protection properties, outperforming some commercially available sunscreens. These findings are particularly relevant for the development of new sun protection products and materials with enhanced stability and efficacy (Ahmedova et al., 2002).

Excited-State Dynamics and Spectroscopy
Studies using ultrafast absorption and fluorescence spectroscopy have elucidated the excited-state intramolecular proton transfer dynamics of 2-acetylindan-1,3-dione. These investigations contribute to a deeper understanding of the photophysics of biologically relevant molecules, potentially influencing the design of organic electronics and photodynamic therapy agents (Verma et al., 2015).

Safety And Hazards

While handling 2-Acetylindane, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCRMLBQARGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455708
Record name 2-Acetylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylindane

CAS RN

33982-85-3
Record name 2-Acetylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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